3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-benzylsulfanyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)15-17-16(19-18-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJONTNYQQWZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves the reaction of 4-methoxyphenylhydrazine with benzyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The benzylthio and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Substituted triazole derivatives with modified benzylthio or methoxyphenyl groups.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through several methods, including the reaction of 4-methoxyaniline with thioamide derivatives, followed by cyclization to form the triazole ring. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.
- Fourier Transform Infrared Spectroscopy (FT-IR) : Helps identify characteristic bonds and functional groups.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
The synthesis pathway often involves alkylation and reduction steps to obtain the final product with high purity and yield .
Antimicrobial Activity
Research indicates that 3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
Recent studies have highlighted the potential of this triazole derivative in cancer therapy. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in animal models further supports its application in oncology .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are critical in inflammatory responses .
Fungicidal Activity
In agricultural research, this compound has been evaluated for its fungicidal properties. It shows promising results against various fungal pathogens affecting crops. Field trials indicate its effectiveness in protecting plants from fungal infections while being environmentally friendly compared to traditional fungicides .
Herbicidal Potential
The compound has also been assessed for herbicidal activity. Preliminary studies suggest that it can inhibit the growth of certain weed species without adversely affecting crop yield, indicating its potential as a selective herbicide .
Photovoltaic Materials
The unique electronic properties of this compound make it suitable for incorporation into organic photovoltaic devices. Its ability to act as a charge transport material can enhance the efficiency of solar cells .
Polymer Additives
In polymer science, this compound can serve as an additive to improve thermal stability and mechanical properties of polymers used in various applications including coatings and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylthio and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The triazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Benzylthio vs. However, longer alkyl chains (e.g., n-heptyl) in analogs like 6g improve cholinesterase inhibition due to hydrophobic interactions with enzyme pockets . Electron-Withdrawing Groups: Derivatives with sulfonyl (MeSO₂) or nitro groups (e.g., 6-nitrobenzothiazole) exhibit enhanced antibacterial and antitubercular activities, attributed to increased electrophilicity .
- Synthesis Yields :
Physicochemical Properties
- Lipophilicity : LogP values increase with aromatic substituents (benzylthio, biphenyl) compared to aliphatic chains, affecting solubility and bioavailability.
- Thermal Stability : Melting points vary widely (120–210°C), with halogenated derivatives (e.g., 4-bromobenzyl) showing higher stability due to stronger intermolecular forces .
Biological Activity
3-(Benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula: CHNOS
- Molecular Weight: 252.31 g/mol
- CAS Number: 129544-85-0
The presence of the benzylthio and methoxyphenyl groups contributes to its unique biological properties. The triazole ring itself is known for its ability to interact with various biological targets.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial properties. A study highlighted that derivatives of 1,2,4-triazoles showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several synthesized triazole derivatives were reported as low as 5 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | MRSA |
| Other Triazole Derivatives | 5-20 | Various Strains |
Antifungal Activity
The antifungal potential of triazoles is well-documented. Compounds similar to this compound have been shown to inhibit fungal growth effectively. In vitro studies demonstrated that certain derivatives exhibited antifungal activity comparable to established antifungals like fluconazole .
Anticancer Activity
Recent investigations into the anticancer properties of triazoles have yielded promising results. For instance, a study reported that triazole derivatives induced apoptosis in cancer cell lines such as HCT116 (human colon cancer) with IC values significantly lower than those of conventional chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of specific kinases or interaction with DNA.
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| HCT116 | 4.36 | Doxorubicin |
| Other Lines | TBD | Various |
Case Studies
- Antibacterial Screening : A series of synthesized triazole derivatives were tested against a panel of bacterial strains using the agar disc diffusion method. The results indicated that modifications in the side chains significantly enhanced antibacterial efficacy.
- Anticancer Mechanisms : In a study focusing on the molecular mechanisms underlying the anticancer effects of triazoles, it was found that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- The presence of electron-donating groups (like methoxy) enhances biological activity.
- Substituents on the benzylthio group can modulate potency and selectivity against specific pathogens.
Q & A
Q. Why do some analogs show cytotoxicity in cancer cells but not in normal cells?
- Methodological Answer : Selective cytotoxicity may stem from:
- Redox Activation : Methoxyphenyl groups generate ROS in cancer cells (high basal ROS levels).
- Target Specificity : Triazoles inhibit cancer-specific kinases (e.g., EGFR) or tubulin polymerization.
- Validation : Compare IC₅₀ in cancer vs. normal cell lines (e.g., HT-29 vs. HEK-293) and perform target inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
